(2,4-Dichloro-5-nitrophenoxy)acetic acid
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Overview
Description
(2,4-Dichloro-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H5Cl2NO5 and a molecular weight of 266.039 g/mol . This compound is known for its unique chemical structure, which includes two chlorine atoms, a nitro group, and a phenoxyacetic acid moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of (2,4-Dichloro-5-nitrophenoxy)acetic acid typically involves the following steps:
Nitration: The starting material, 2,4-dichlorophenol, undergoes nitration to introduce the nitro group at the 5-position.
Esterification: The nitrated product is then esterified with chloroacetic acid to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,4-Dichloro-5-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,4-Dichloro-5-nitrophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(2,4-Dichloro-5-nitrophenoxy)acetic acid can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure but without the nitro group.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
2,4-Dichloro-5-nitrophenol: Similar structure but lacks the acetic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83631-29-2 |
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Molecular Formula |
C8H5Cl2NO5 |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-4-1-5(10)7(16-3-8(12)13)2-6(4)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
MNXWREGNAUJMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCC(=O)O)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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